N'-(3,4-Dichlorophenyl)-N-methyl-N-propan-2-ylurea
Description
3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of phenylurea and is characterized by the presence of two chlorine atoms on the phenyl ring, an isopropyl group, and a methylurea moiety. This compound is often used as a herbicide and has been studied for its effects on photosynthesis.
Properties
CAS No. |
61208-47-7 |
|---|---|
Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methyl-1-propan-2-ylurea |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(2)15(3)11(16)14-8-4-5-9(12)10(13)6-8/h4-7H,1-3H3,(H,14,16) |
InChI Key |
HZAWPQHMLOBWMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea typically involves the reaction of 3,4-dichloroaniline with isocyanates. One common method includes treating 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with isopropylamine and methylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various substituted phenylurea derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.
Industry: It is widely used as a herbicide to control weed growth in agricultural fields
Mechanism of Action
The primary mechanism of action of 3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea involves the inhibition of photosynthesis. It specifically blocks the Q_B plastoquinone binding site of photosystem II, preventing electron flow from photosystem II to plastoquinone. This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and NADPH), ultimately leading to the plant’s death .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
3-(3,5-Dichlorophenyl)-1,1-dimethylurea: Another derivative with chlorine atoms at different positions on the phenyl ring.
Uniqueness
3-(3,4-Dichlorophenyl)-1-isopropyl-1-methylurea is unique due to its specific substitution pattern and the presence of an isopropyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying specific biochemical pathways and for use in targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
